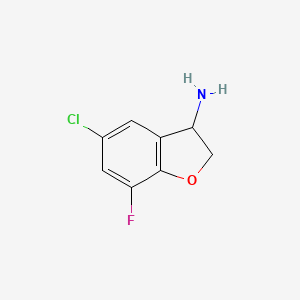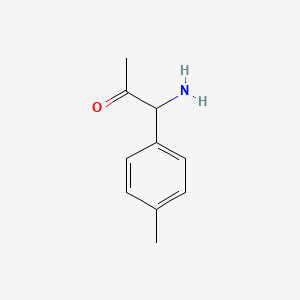
1-Amino-1-(4-methylphenyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(4-methylphenyl)acetone is an organic compound with the molecular formula C10H13NO. It is a derivative of acetone where one of the hydrogen atoms is replaced by an amino group and another by a 4-methylphenyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-(4-methylphenyl)acetone can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl cyanide with ammonia in the presence of a reducing agent. Another method includes the reductive amination of 4-methylacetophenone using ammonia and a suitable reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using catalytic hydrogenation techniques under controlled conditions to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(4-methylphenyl)acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Amino-1-(4-methylphenyl)acetone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-methylphenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1-Amino-1-phenylacetone: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.
1-Amino-1-(4-chlorophenyl)acetone: Contains a chlorine atom instead of a methyl group, leading to variations in reactivity and applications
Uniqueness: 1-Amino-1-(4-methylphenyl)acetone is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-amino-1-(4-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H13NO/c1-7-3-5-9(6-4-7)10(11)8(2)12/h3-6,10H,11H2,1-2H3 |
InChI Key |
ZLMTXGUYMZMQLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Imidazo[4,5-b]pyridine-7-thiol](/img/structure/B13042521.png)
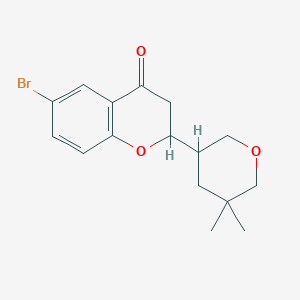
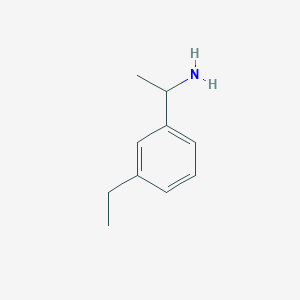
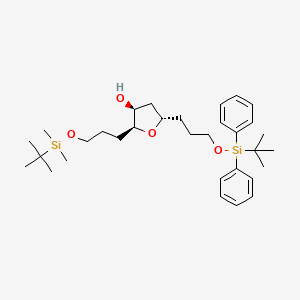
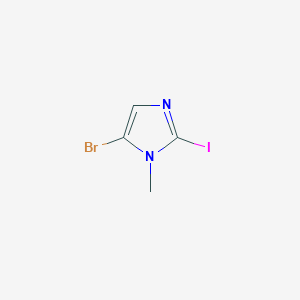
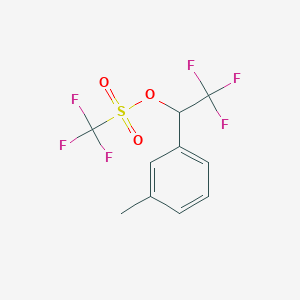
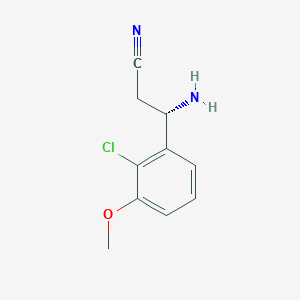
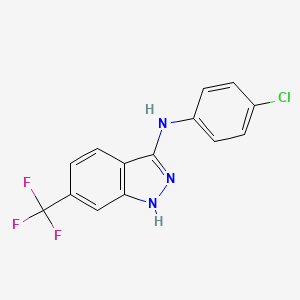
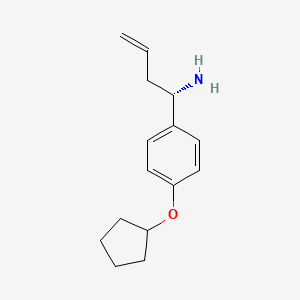
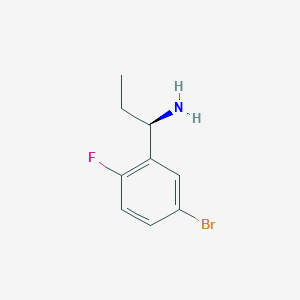
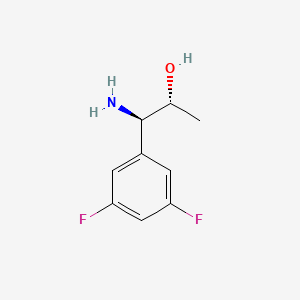
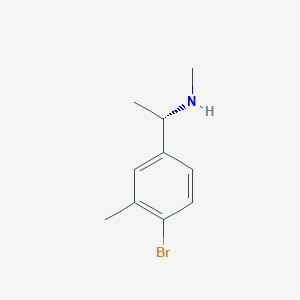
![1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13042591.png)
